molecular formula C21H18N2O4S B3489749 N-(3-ACETYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE

N-(3-ACETYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE

Cat. No.: B3489749
M. Wt: 394.4 g/mol
InChI Key: RLLVIAUKLWYNEU-UHFFFAOYSA-N
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Description

“N-(3-ACETYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of thiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-ACETYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:

    Acylation: Acylation of a thiophene derivative to introduce the carboxamide group.

    Amidation: Coupling of the acylated thiophene with 2-phenoxyacetic acid to form the amide bond.

    Substitution: Introduction of the 3-acetylphenyl group through a substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thiophene rings.

    Reduction: Reduction reactions could target the carbonyl groups in the acetyl or carboxamide moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Conditions for substitution reactions could include the use of strong acids or bases, depending on the specific reaction mechanism.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

“N-(3-ACETYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE” could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for “N-(3-ACETYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE” would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ACETYLPHENYL)-2-(2-METHOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE
  • N-(3-ACETYLPHENYL)-2-(2-CHLOROACETAMIDO)THIOPHENE-3-CARBOXAMIDE
  • N-(3-ACETYLPHENYL)-2-(2-BROMOACETAMIDO)THIOPHENE-3-CARBOXAMIDE

Uniqueness

“N-(3-ACETYLPHENYL)-2-(2-PHENOXYACETAMIDO)THIOPHENE-3-CARBOXAMIDE” might be unique in its specific substitution pattern, which could confer distinct chemical and biological properties compared to its analogs. This uniqueness could be reflected in its binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-14(24)15-6-5-7-16(12-15)22-20(26)18-10-11-28-21(18)23-19(25)13-27-17-8-3-2-4-9-17/h2-12H,13H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLVIAUKLWYNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(SC=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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